molecular formula C8H5ClN2S B027945 2-Chloro-4-(4-pyridinyl)thiazole CAS No. 103317-31-3

2-Chloro-4-(4-pyridinyl)thiazole

Cat. No. B027945
M. Wt: 196.66 g/mol
InChI Key: TWQFKBIJNBKFMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including those related to 2-Chloro-4-(4-pyridinyl)thiazole, typically involves strategies such as the Hantzsch thiazole synthesis or adaptations thereof. For instance, a novel route to fused thiazoles starting from specific pyridinium salts and KSCN showcases innovative approaches to synthesizing thiazole frameworks, highlighting the versatility and adaptability of synthetic methods in creating complex structures from simpler precursors (Babaev et al., 1999).

Molecular Structure Analysis

Structural analysis of thiazole derivatives often employs techniques such as X-ray crystallography and NMR spectroscopy, providing detailed insights into molecular conformations and electronic structures. For example, the study of crystal structures of thiazole-containing compounds reveals intricate details about molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the reactivity and properties of these molecules (Sivakumar et al., 2014).

Chemical Reactions and Properties

Thiazole derivatives are known for their diverse reactivity, engaging in various chemical reactions that are instrumental in synthetic chemistry. The reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides to yield trisubstituted thiazoles via a 1,3-pyridyl shift exemplifies the chemical transformations that can be achieved, expanding the utility of thiazole compounds in synthesis (Count & Jarvis, 1977).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and stability, are critical for their application in various domains. Investigations based on non-covalent interactions in thiazole compounds shed light on the factors influencing these properties, offering a foundation for predicting and modulating the behavior of these molecules in different environments (Zhang et al., 2018).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as acidity, basicity, and nucleophilicity, are integral to their reactivity and applications. Quantum mechanical and spectroscopic investigations provide a deep understanding of the electronic properties and reactivity patterns of thiazole compounds, facilitating the design of new molecules with desired functionalities (Diwaker, 2014).

Safety And Hazards

The safety data sheet for a related compound, (2-Chloro-4-pyridinyl)methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The search results suggest that thiazole derivatives have shown promising biological activities and could be potential antimicrobial drugs . Therefore, the future directions could involve further exploration of the biological activities of 2-Chloro-4-(4-pyridinyl)thiazole and its derivatives, and their potential applications in drug development.

properties

IUPAC Name

2-chloro-4-pyridin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFKBIJNBKFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302336
Record name 4-(2-Chloro-4-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-4-thiazolyl)Pyridine

CAS RN

103317-31-3
Record name 4-(2-Chloro-4-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103317-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-4-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-4-(4-pyridyl)thiazole (17.8 g, 0.10 mol) in phosphorous oxychloride (175 mL) was heated at 140° C. for 48 hours then quenched by carefully pouring onto ice (4000 mL). The resulting mixture was basified with 50% sodium hydroxide to pH 9 and extracted with methylene chloride (5×400 mL). The combined extracts were dried over sodium sulfate, concentrated, and chromatographed over silica gel (ethyl acetate as eluant). Recrystallization from ethyl acetate/hexane afforded 2-chloro-4-(4-pyridyl)thiazole (5.70 g, 29%). mp. 124°-125° C.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

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